A Technical Guide to Bromochloroacetic Acid (CAS No. 5589-96-8) for Research and Development Professionals
A Technical Guide to Bromochloroacetic Acid (CAS No. 5589-96-8) for Research and Development Professionals
This guide provides an in-depth technical overview of bromochloroacetic acid (BCAA), a compound of significant interest in environmental science, toxicology, and as a reference standard in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, analysis, and biological interactions, ensuring a thorough understanding for practical application.
Part 1: Core Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical substance is paramount for regulatory compliance, experimental reproducibility, and safety. The Chemical Abstracts Service (CAS) has assigned the number 5589-96-8 to bromochloroacetic acid.[1][2][3][4] This identifier is globally recognized and essential for database searches and procurement.
Key Chemical Identifiers
For clarity in research and documentation, a consistent nomenclature is critical. BCAA is known by several synonyms, and its structural representation provides the basis for its chemical behavior.
| Identifier | Value | Source |
| CAS Number | 5589-96-8 | [1][2] |
| IUPAC Name | 2-bromo-2-chloroacetic acid | [5][6] |
| Molecular Formula | C₂H₂BrClO₂ | [1][7] |
| Linear Formula | BrClCHCOOH | |
| SMILES | O=C(O)C(Cl)Br | [1] |
| InChI Key | GEHJBWKLJVFKPS-UHFFFAOYSA-N |
Physicochemical Data
The physical properties of BCAA dictate its handling, storage, and behavior in various matrices. It is a low-melting, hygroscopic crystalline solid, which necessitates careful storage to prevent deliquescence.[5][8]
| Property | Value | Source |
| Molecular Weight | 173.39 g/mol | [1] |
| Appearance | Hygroscopic crystalline solid | [5][8] |
| Melting Point | 27.5 - 31.5 °C | [3][5][8] |
| Boiling Point | 210 - 215 °C at 760 mmHg | [3][8] |
| Density | ~1.985 g/mL at 25 °C | [3][7] |
| pKa | ~1.3 | [9] |
| Solubility | Miscible in water | [5] |
Part 2: Synthesis and Manufacturing Considerations
While commercially available in small quantities for research, understanding the synthesis of BCAA provides insight into potential impurities and reaction kinetics.[10] A prevalent laboratory-scale method is the direct bromination of chloroacetic acid.
The rationale for this approach lies in the availability of the starting material, chloroacetic acid, and the reactivity of the alpha-carbon, which is activated by the adjacent carboxyl and chloro groups, making it susceptible to electrophilic substitution by bromine.
Diagram: Synthesis Pathway of Bromochloroacetic Acid
Caption: Reaction scheme for the synthesis of BCAA via bromination.
Protocol: Laboratory Synthesis via Bromination of Chloroacetic Acid
This protocol is a conceptual representation based on established chemical principles for alpha-halogenation of carboxylic acids.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve chloroacetic acid in a suitable solvent (e.g., water).
-
Catalyst Addition: Introduce an acidic catalyst. The synthesis can be performed with a 2:1 bromide/bromate mixture under acidic conditions to generate bromine in situ.[10]
-
Bromination: Add the brominating agent (e.g., the bromide/bromate solution) dropwise to the reaction mixture at a controlled temperature. The reaction is exothermic and will evolve hydrogen bromide gas, which must be neutralized in a scrubber.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Workup and Isolation: Upon completion, cool the reaction mixture. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer to remove unreacted starting materials and catalyst.
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Part 3: Analytical Methodologies for Detection and Quantification
As a regulated disinfection byproduct (DBP) in drinking water in some contexts, robust analytical methods are crucial for monitoring BCAA at trace levels.[10] The primary techniques involve chromatography coupled with sensitive detectors.
The choice of method is driven by the sample matrix and required detection limits. For aqueous samples, a pre-concentration step is often necessary, followed by derivatization to enhance the analyte's volatility and thermal stability for GC analysis.
Diagram: Analytical Workflow for BCAA in Water Samples
Caption: Typical workflow for analyzing BCAA in drinking water via GC-ECD.
Protocol: Determination by GC with Electron Capture Detection (Based on EPA Method 552.3)
This protocol outlines the key steps for quantifying BCAA in water.[10] The electron capture detector (ECD) is highly sensitive to halogenated compounds, making it ideal for this application.
-
Sample Preparation: Collect a water sample and add a preservative (e.g., ammonium chloride) if residual chlorine is present.
-
Extraction: Acidify the sample to a pH < 0.5. Perform a liquid-liquid microextraction using methyl tert-butyl ether (MTBE) to transfer the haloacetic acids from the aqueous phase to the organic phase.
-
Derivatization: Add acidic methanol to the MTBE extract. Heat the mixture (e.g., at 50°C) to convert the non-volatile BCAA into its more volatile methyl ester derivative (methyl bromochloroacetate). This step is critical as the free acid is not suitable for GC analysis.
-
Neutralization & Concentration: Add a saturated sodium bicarbonate solution to neutralize the excess acid and concentrate the methyl esters in the MTBE phase.
-
GC-ECD Analysis: Inject a small volume of the final MTBE extract into a gas chromatograph equipped with an electron capture detector. The separation is typically achieved on a capillary column appropriate for halogenated compounds.
-
Quantification: Identify and quantify the methyl bromochloroacetate peak by comparing its retention time and response to a calibration curve generated from certified reference standards. The detection limit for this method can be as low as 0.016 µg/L.[10]
Alternative methods include ion chromatography with tandem mass spectrometry (IC-MS/MS), which can detect the ionic form of BCAA directly without derivatization.[10][11]
Part 4: Relevance in Drug Development and Toxicological Research
While not used as a therapeutic agent, BCAA is highly relevant to drug development professionals for several reasons:
-
Toxicology Benchmark: As a known carcinogen and toxicant, BCAA serves as a reference compound in toxicological studies.[8] Its effects on the liver, kidneys, and other organs are well-documented in animal models.[9][12]
-
Mechanism of Action Studies: BCAA is a mechanism-based inhibitor of glutathione S-transferase-zeta (GSTZ1-1), an enzyme involved in the metabolism of dichloroacetic acid and other alpha-haloacids.[8] This makes it a valuable tool for studying enzyme kinetics, metabolic pathways, and the toxicological consequences of enzyme inhibition.
-
Public Health Context: It is a byproduct of water disinfection, and human exposure is widespread.[13][14] Understanding its toxicokinetics and long-term health effects is a critical public health concern that informs safety assessments of other environmental contaminants.[10][15]
Part 5: Toxicological Profile and Metabolic Pathway
BCAA is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[8][13] The mechanism is not fully elucidated but is believed to involve genotoxicity and the induction of oxidative stress.[10]
Upon absorption, BCAA is biotransformed in the liver cytosol. The primary metabolic pathway involves a glutathione-dependent process catalyzed by GST-zeta, which converts BCAA to glyoxylate.[10] Glyoxylate itself can be mutagenic and can undergo further metabolism, potentially contributing to cellular damage.[10]
Diagram: Simplified Metabolic and Toxicity Pathway
Caption: Postulated mechanism of BCAA-induced carcinogenicity.
Part 6: Safety, Handling, and Disposal
Due to its corrosive and carcinogenic nature, strict safety protocols must be followed when handling bromochloroacetic acid.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H351 (Suspected of causing cancer).[6][16]
-
Engineering Controls: Always handle BCAA inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][17] Eyewash stations and safety showers must be readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[8]
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield is recommended if there is a splash hazard.[8]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.[17]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK).[8]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[17] It is hygroscopic and should be protected from moisture.[17] Store locked up and away from incompatible materials such as bases and strong oxidizing agents.[16][17]
-
Spill Response: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[16] Neutralize with a suitable agent (e.g., sodium bicarbonate solution). Collect the material in a sealed container for proper disposal.
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow it to enter sewer systems.[16]
References
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BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. [Link]
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Acetic acid, bromochloro- - Substance Details - SRS | US EPA. [Link]
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Bromochloroacetic Acid - OEHHA - CA.gov. [Link]
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Brominated Acetic Acids in Drinking-water - World Health Organization (WHO). [Link]
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Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem - NIH. [Link]
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Bromochloroacetic acid - MySkinRecipes. [Link]
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Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. [Link]
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Bromochloroacetic acid in Drinking Water | Health Effects & Filters | TapWaterData. [Link]
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Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) - NCBI. [Link]
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Safety data sheet - CPAChem. [Link]
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HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
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Haloacetic Acids-Acids Standard - Safety Data Sheet. [Link]
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Method of Analysis at the US Geological Survey California Water Science Center, Sacramento Laboratory— Determination of Haloacetic Acid Formation Potential - USGS Publications Warehouse. [Link]
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Analysis of Haloacetic Acids by IC-MS/MS in Drinking Water. [Link]
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Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - NCBI - NIH. [Link]
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EWG Tap Water Database | Bromochloroacetic acid. [Link]
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